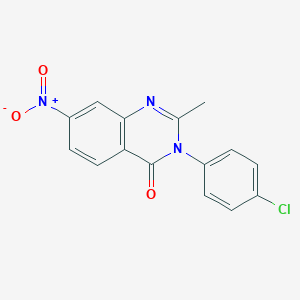
3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroaniline, which is then reacted with 2-methyl-3-nitrobenzoic acid.
Cyclization: The intermediate product undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinazolinone core.
Nitration: The final step involves the nitration of the quinazolinone core using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Potassium permanganate, water, acidic conditions.
Major Products Formed
Reduction: 3-(4-Chlorophenyl)-2-methyl-7-aminoquinazolin-4-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Oxidation: 3-(4-Chlorophenyl)-2-carboxy-7-nitroquinazolin-4-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4-one involves its interaction with specific molecular targets. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Disrupt Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death.
Induce Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: Known for its antiproliferative activity against cancer cells.
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Exhibits antifungal and antitubercular activities.
Phenoxy acetamide derivatives: Studied for their pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-7-nitroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c1-9-17-14-8-12(19(21)22)6-7-13(14)15(20)18(9)11-4-2-10(16)3-5-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKPZWYKOSHDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353562 |
Source


|
| Record name | 3-(4-chlorophenyl)-2-methyl-7-nitroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-92-6 |
Source


|
| Record name | 3-(4-chlorophenyl)-2-methyl-7-nitroquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
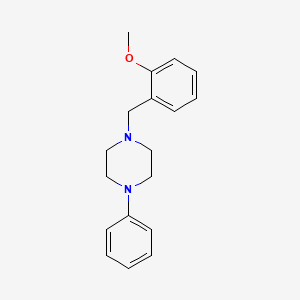
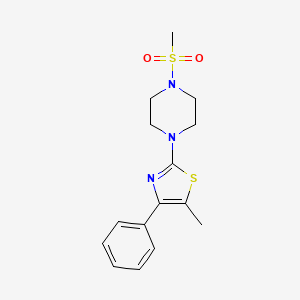
![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1,2-oxazole-3-carboxamide](/img/structure/B5615531.png)
![1-Pyridin-2-yl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B5615536.png)
![N-methyl-2-(2-pyridinyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5615544.png)
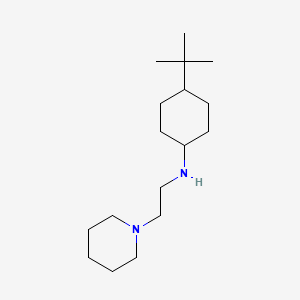
![1-{5-[3-(methylthio)phenyl]-2-furoyl}pyrrolidine](/img/structure/B5615557.png)
![8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615563.png)
![1-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5615570.png)
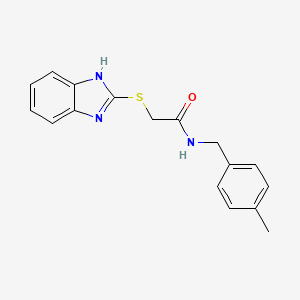

![3-(3,5-dimethylisoxazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5615588.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[2-(1-methyl-1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B5615613.png)
